molecular formula C6H6FN3O2 B154660 (5-Fluoro-2-nitrophenyl)hydrazine CAS No. 1966-17-2

(5-Fluoro-2-nitrophenyl)hydrazine

Cat. No.: B154660
CAS No.: 1966-17-2
M. Wt: 171.13 g/mol
InChI Key: MNVYNYDGHWOQFD-UHFFFAOYSA-N
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Description

(5-Fluoro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5FN3O2 It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 5-fluoro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-nitrophenyl)hydrazine typically involves the reaction of 5-fluoro-2-nitroaniline with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

5-Fluoro-2-nitroaniline+Hydrazine hydrateThis compound\text{5-Fluoro-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 5-Fluoro-2-nitroaniline+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Condensation: Aldehydes or ketones, ethanol or methanol as solvent.

Major Products Formed

    Reduction: 5-Fluoro-2-aminophenylhydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

    Condensation: Hydrazones with different carbonyl compounds.

Scientific Research Applications

(5-Fluoro-2-nitrophenyl)hydrazine has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-nitrophenyl)hydrazine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Nitrophenyl)hydrazine: Similar structure but lacks the fluorine atom.

    (5-Bromo-3-fluoro-2-nitrophenyl)hydrazine: Similar structure with a bromine atom instead of a hydrogen atom at the 5-position.

    (5-Fluoro-3-nitrophenyl)hydrazine: Similar structure but with the nitro group at the 3-position instead of the 2-position.

Uniqueness

(5-Fluoro-2-nitrophenyl)hydrazine is unique due to the presence of both the fluorine and nitro groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYNYDGHWOQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599843
Record name (5-Fluoro-2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1966-17-2
Record name Hydrazine, (5-fluoro-2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1966-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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